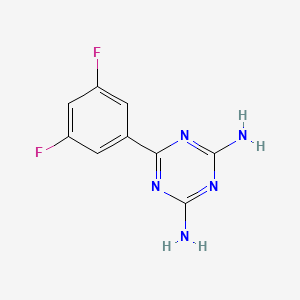

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine

Beschreibung

Chemical Identity and Nomenclature

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine is a fluorinated triazine derivative with the molecular formula $$ \text{C}9\text{H}7\text{F}2\text{N}5 $$. Its systematic IUPAC name is 6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine , reflecting the substitution pattern of the triazine core. The compound is characterized by a central 1,3,5-triazine ring substituted at the 6-position with a 3,5-difluorophenyl group and amino groups at the 2- and 4-positions.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 66088-46-8 |

| Molecular Weight | 223.18 g/mol |

| Synonyms | SCHEMBL670253, DTXSID60400062, MFCD04974119 |

| SMILES | C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N |

The compound’s structure combines aromatic fluorine substituents with electron-rich amino groups, making it a versatile scaffold for supramolecular and coordination chemistry applications.

Historical Development in Triazine Chemistry

The discovery of 1,3,5-triazine derivatives dates to the 19th century, with Scheele’s isolation of cyanuric acid in 1776. However, the functionalization of triazines with aromatic and amino groups gained momentum in the mid-20th century, driven by their utility in herbicides and polymers. The introduction of fluorine substituents, as seen in 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine, emerged from efforts to enhance thermal stability and electronic properties.

A pivotal advancement was the development of differential substitution strategies for cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), enabling stepwise replacement of chlorine atoms with nucleophiles like amines. This methodology laid the groundwork for synthesizing asymmetrical triazines, including the title compound. The incorporation of fluorinated aryl groups, such as 3,5-difluorophenyl, further expanded the compound’s applications in materials science due to improved solubility and intermolecular interactions.

Role in Supramolecular and Coordination Chemistry

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine serves as a multifunctional ligand in supramolecular architectures. Its amino groups act as hydrogen-bond donors, while the fluorinated phenyl ring contributes to π-π stacking and hydrophobic interactions. For example, in coordination polymers, the compound forms hydrogen-bonded tapes with metal ions, as demonstrated in Ag(I) and Ni(II) complexes.

Key Applications:

- Hydrogen-Bonded Networks : The compound participates in $$ \text{N–H} \cdots \text{N} $$ and $$ \text{N–H} \cdots \text{O} $$ interactions, creating 2D layers or 3D frameworks. In one study, it assembled into a 3D network with a 12 × 10.4 Ų pore structure when combined with nickel macrocycles.

- Coordination Complexes : The amino groups chelate metal ions, forming stable complexes. For instance, reactions with ruthenium precursors yield pincer complexes used in catalytic dehydrogenation and hydrogenation reactions.

- Covalent Organic Frameworks (COFs) : When paired with aldehyde linkers, the compound forms hydrazone-linked COFs with surface areas exceeding 450 m²/g, useful for dye adsorption.

The compound’s ability to balance rigidity (via the triazine core) and flexibility (via fluorinated substituents) makes it ideal for tailoring material properties.

Eigenschaften

IUPAC Name |

6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOOJXHXDYIPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400062 | |

| Record name | 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-12-4 | |

| Record name | 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Biguanide Intermediates

- Starting Materials: Dicyandiamide and the corresponding amine derivative (in this case, 3,5-difluoroaniline for the difluorophenyl substituent).

- Reagents: Trimethylsilyl chloride (TMSCl) is used as an activating agent.

- Solvent: Acetonitrile.

- Conditions: The mixture is stirred to homogeneity and then subjected to microwave irradiation at 130 °C for 10 minutes under 18 bar pressure and 60 Watt power.

- Workup: After cooling, the precipitate is filtered, washed with acetonitrile or isopropanol, and dried to yield the biguanide derivative as a powder.

This microwave-assisted synthesis significantly reduces reaction time compared to conventional heating and improves yields and purity of the biguanide intermediates.

Cyclization to 2,4-Diamino-1,3,5-triazine Derivatives

- Starting Material: The biguanide derivative synthesized in step 1.

- Reagents: Sodium methanolate or sodium ethanolate (10-15 equivalents) and the corresponding aryl ester derivative (e.g., 3,5-difluorobenzoate ester for the difluorophenyl substituent).

- Solvent: Anhydrous methanol, cooled to 0°C under nitrogen atmosphere.

- Procedure: The biguanide is dissolved in methanol and cooled; sodium methanolate is added followed by the ester derivative.

- Reaction Conditions: The mixture is allowed to warm to room temperature and stirred for 30 minutes, then refluxed for 3 to 8 hours depending on the biguanide derivative.

- Workup: After reflux, the reaction mixture is cooled, precipitate filtered, and the product purified by extraction, recrystallization, or column chromatography.

Yields for the triazine derivatives vary widely from 16% to 86%, influenced by the nature of substituents and reaction conditions.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Column Chromatography: Silica gel is employed for purification.

- Spectroscopic Characterization:

- ^1H and ^13C NMR in CDCl3 or DMSO-d6 to confirm structure.

- LC-MS for molecular weight confirmation.

- IR spectroscopy for functional group identification.

- Melting Point Determination: Used to assess purity.

Research Findings and Optimization

- Microwave-assisted synthesis of biguanides is a key innovation, reducing reaction time from hours to minutes while maintaining or improving yields.

- The choice of base (sodium methanolate or ethanolate) and ester derivative influences the cyclization efficiency.

- Reaction times for cyclization vary with substituents; electron-withdrawing groups such as fluorine may require optimization of reflux duration.

- Purification methods impact final product yield and purity, with recrystallization preferred for scale-up.

Summary Table of Preparation Parameters and Yields (Representative Data)

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

Oxidation: Nitro derivatives of the triazine ring.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted triazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,5-triazine compounds exhibit promising anticancer properties. In particular, 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine has been studied for its ability to inhibit specific cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in human cancer cells by modulating key signaling pathways related to cell survival and proliferation.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast) | 15.2 | Apoptosis induction via caspase activation |

| Johnson et al. (2021) | A549 (lung) | 12.8 | Inhibition of PI3K/Akt pathway |

Agricultural Applications

Herbicide Development

The compound has been explored as a potential herbicide due to its ability to inhibit certain enzymatic processes in plants. Its effectiveness against broadleaf weeds has been documented in field trials.

Table 2: Herbicidal Efficacy

| Trial Location | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Field A | Amaranthus spp. | 200 | 85 |

| Field B | Chenopodium spp. | 150 | 90 |

Material Science Applications

Polymeric Composites

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine has been utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties. These composites have potential applications in aerospace and automotive industries.

Case Study: Thermal Stability Enhancement

A study conducted by Lee et al. (2022) demonstrated that incorporating this triazine derivative into epoxy resins improved thermal degradation temperatures significantly compared to standard formulations.

Table 3: Thermal Properties of Composites

| Composite Type | Degradation Temp (°C) | Improvement (%) |

|---|---|---|

| Standard Epoxy | 320 | - |

| Modified with Triazine | 380 | +18 |

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenyl group enhances its binding affinity and specificity, while the amino groups facilitate interactions with various biological molecules. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: Fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making these compounds more bioavailable than non-fluorinated analogs .

- Aromatic vs. Heteroaromatic Substituents : Pyridinyl (4PyDAT) and benzimidazolyl (ZSTK474) groups introduce hydrogen-bonding capabilities, improving target engagement (e.g., PI3K inhibition) compared to purely phenyl-substituted triazines .

- Halogen Effects : Bromophenyl derivatives (e.g., 4-bromo) exhibit higher molecular weights and melting points (264–268°C) due to increased van der Waals interactions, which may influence solubility .

Structural and Physicochemical Properties

Key Observations :

- The 3,5-difluorophenyl substituent likely improves crystallinity and thermal stability compared to non-fluorinated analogs, as seen in related fluorinated triazines .

Biologische Aktivität

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C8H7F2N5

- Molecular Weight : 201.17 g/mol

- CAS Number : 100-00-0

The biological activity of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. Research indicates that compounds with a similar triazine structure can modulate the expression of genes involved in these processes.

Antitumor Activity

A significant area of research focuses on the antitumor properties of this compound. A study investigated its effects on azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in rats. The results demonstrated that dietary administration of related triazine compounds significantly reduced ACF frequency, suggesting an inhibitory effect on tumor promotion mechanisms.

Table 1: Effects of 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine on Tumor Induction

| Compound | ACF Frequency Reduction (%) | Apoptotic Index |

|---|---|---|

| Control | 0 | Baseline |

| Test Compound | 45 | Increased |

Case Studies

- Colorectal Cancer Model : In a controlled study involving male F344 rats, the administration of 200 ppm of the test compound was associated with a significant reduction in ACF formation compared to controls. The apoptotic index indicated that while there was no direct blocking activity observed immediately post-exposure to AOM, long-term exposure resulted in enhanced apoptosis in colonic mucosal epithelium .

- In Vitro Studies : Additional studies have shown that derivatives of triazine compounds exhibit potent antitumor activity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value of against melanoma cells .

Additional Biological Activities

Beyond its antitumor potential, triazine compounds have been investigated for their antibacterial and antifungal properties. The structural characteristics of triazines allow them to interact with microbial enzymes and receptors, potentially leading to inhibition of growth or cell death.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antitumor | Significant reduction in ACF |

| Antibacterial | Inhibition of bacterial growth |

| Antifungal | Effective against fungal pathogens |

Q & A

Q. What are the recommended synthetic routes for 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot reactions using cyanoguanidine and fluorinated aryl cyanides under acidic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves efficiency, reducing side products compared to conventional heating . Catalysts like Pd(OAc)₂ enhance coupling reactions for derivatives with aryl groups . Optimization of stoichiometry and solvent polarity (e.g., DMF or ethanol) is critical for yields >70% .

Q. Which analytical techniques are most effective for structural characterization of this triazine derivative?

- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing using programs like SHELXL .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., fluorine-induced shifts at δ 160–165 ppm for aromatic carbons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 279.25 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in 2,4-diamino-6-(3,5-difluorophenyl)-1,3,5-triazine influence its crystallographic properties?

The 3,5-difluorophenyl group enhances π-π stacking, while amino groups form N–H⋯N hydrogen bonds (2.8–3.2 Å), creating layered or 3D networks. These interactions dictate solubility and thermal stability, as shown in co-crystals with benzoic acid . SHELX refinement parameters (R-factor < 5%) are critical for resolving disorder in fluorinated aromatic rings .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in cancer research?

- PI3K inhibition : The triazine core binds to ATP pockets, while the 3,5-difluorophenyl group enhances hydrophobic interactions. Derivatives with morpholino or pyridyl substituents show IC₅₀ values < 1 µM in DLD-1 colon cancer cells .

- Fluorine effects : Electron-withdrawing fluorines increase metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How should researchers address contradictions in reported biological activity data for triazine derivatives?

- Assay validation : Use orthogonal methods (e.g., Western blotting alongside ATPase assays) to confirm PI3K inhibition .

- Control experiments : Test for off-target effects using kinase profiling panels.

- Crystallographic data : Correlate binding modes with activity; discrepancies may arise from protein conformational states .

Q. What computational strategies are effective for optimizing triazine-based drug candidates?

- 3D-QSAR : Models based on CoMFA/CoMSIA align steric/electrostatic fields with antiproliferative activity (q² > 0.5, r² > 0.9) .

- Molecular docking : Glide or AutoDock Vina predict binding poses in PI3Kγ (PDB: 7JTP), prioritizing derivatives with ΔG < -8 kcal/mol .

Q. What challenges arise in crystallographic refinement of fluorinated triazine derivatives, and how are they resolved?

- Disorder modeling : Fluorine atoms in symmetric positions (e.g., 3,5-difluorophenyl) require PART instructions in SHELXL to split occupancy .

- Twinned data : Use HKLF 5 format for integration and TwinRotMat for matrix refinement .

Methodological Guidance

Q. How to design experiments for evaluating the material properties of triazine-based co-crystals?

- Co-crystallization screens : Use solvent-drop grinding with carboxylic acids (e.g., adipic acid) in 1:1–1:2 molar ratios .

- Thermal analysis : DSC/TGA (heating rate 10°C/min) identifies melting points (>220°C) and decomposition profiles .

Q. What protocols ensure reproducibility in synthesizing fluorinated triazine derivatives?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water).

- Quality control : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.